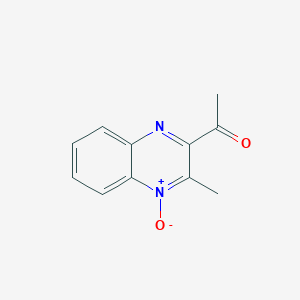

2-Acetyl-3-methylquinoxaline 4-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-4-oxidoquinoxalin-4-ium-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-11(8(2)14)12-9-5-3-4-6-10(9)13(7)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJLJOBEYXZTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N=C1C(=O)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504290 | |

| Record name | 1-(3-Methyl-4-oxo-4lambda~5~-quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61522-56-3 | |

| Record name | 1-(3-Methyl-4-oxo-4lambda~5~-quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetyl 3 Methylquinoxaline 4 Oxide

Classical Preparative Routes

The foundational methods for the synthesis of quinoxaline (B1680401) derivatives, including 2-Acetyl-3-methylquinoxaline 4-oxide, have traditionally relied on well-established chemical reactions. These routes, while effective, often require stringent reaction conditions.

Beirut Reaction and its Refinements

The Beirut reaction is a cornerstone in the synthesis of quinoxaline 1,4-dioxides. This reaction typically involves the cyclization of a benzofuroxan (B160326) with an enamine or an enol. mdpi.comrsc.orgresearchgate.netresearchgate.net In the context of this compound, this would involve the reaction of a suitable benzofuroxan derivative with a β-dicarbonyl compound like acetylacetone (B45752). The classical Beirut reaction often utilizes a base as a catalyst in a suitable solvent. mdpi.orgresearchgate.net

Refinements to the classical Beirut reaction have focused on improving reaction efficiency, yields, and reducing reaction times. One significant improvement involves the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This system has been shown to shorten reaction times to a few hours and provide higher yields of the desired quinoxaline 1,4-dioxide product. researchgate.netnih.gov For instance, the synthesis of analogous 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide from benzofuroxan N-oxide and dimethyl malonate using NaH in THF resulted in a 78.6% yield within 2 hours. researchgate.net

Table 1: Comparison of Classical and Refined Beirut Reaction Conditions for Analogous Quinoxaline 1,4-Dioxides

| Method | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Classical | Benzofuroxan, Enamine/Enol | Base/Solvent | 8 h - 2 d | 50-80 | nih.gov |

| Refined | Benzofuroxan N-oxide, Dimethyl malonate | NaH/THF | 2 h | 78.6 | researchgate.net |

| Refined | Benzofuroxan N-oxide, Diethyl malonate | NaH/THF | 4 h | 63.9 | nih.gov |

This table presents data for the synthesis of analogous quinoxaline 1,4-dioxides to illustrate the improvements in the Beirut reaction.

Condensation Reactions from Precursors

The most traditional and widely employed method for the synthesis of the quinoxaline core structure is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govencyclopedia.pubchim.itnih.gov This approach is versatile and can be adapted to produce a wide array of substituted quinoxalines. For the synthesis of a precursor to this compound, an appropriately substituted o-phenylenediamine would be reacted with a dicarbonyl compound such as diacetyl (butane-2,3-dione).

The reaction is typically acid-catalyzed and can be carried out in various solvents. nih.gov A notable example, though leading to a quinoline, demonstrates the principle effectively: the reaction of o-aminobenzophenone with butan-2,3-dione using Eaton's reagent as a catalyst under solvent-free conditions at 90 °C afforded 2-acetyl-4-phenylquinoline in a high yield of 96%. researchgate.net This highlights the potential for high efficiency in such condensation reactions. The resulting 2-acetyl-3-methylquinoxaline could then be subjected to oxidation to yield the desired 4-oxide.

Contemporary Synthetic Innovations

Modern synthetic chemistry has introduced several innovative techniques to overcome the limitations of classical methods, offering faster, more efficient, and environmentally benign routes to this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.govresearchgate.netnih.gov In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields. researchgate.netudayton.edu For instance, the synthesis of quinoxaline derivatives on solid supports under solvent-free microwave irradiation has been reported to be more efficient than the conventional Beirut reaction. researchgate.net

A general procedure for microwave-assisted quinoxaline synthesis involves mixing the reactants, such as an o-phenylenediamine and a 1,2-dicarbonyl compound, and irradiating the mixture in a microwave reactor for a short period, often just a few minutes. udayton.edu This rapid and efficient heating can lead to high yields of the desired product in a fraction of the time required for conventional heating. udayton.edu While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed, the general applicability of this technique to quinoxaline synthesis suggests its high potential.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Conventional | o-phenylenediamine, 1,2-dicarbonyl | Reflux | Several hours | Variable | nih.gov |

| Microwave-Assisted | Dichloroquinoxaline, Nucleophile | 160°C | 5 minutes | High | udayton.edu |

| Microwave-Assisted | o-phenylenediamine, Glyoxal | 160 watts | 60 seconds | High | researchgate.net |

This table provides a general comparison to illustrate the advantages of microwave-assisted synthesis for quinoxaline derivatives.

Catalytic Approaches to Quinoxaline 1,4-Dioxide Formation

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. For the formation of quinoxaline 1,4-dioxides, catalytic approaches often focus on enhancing the efficiency of the Beirut reaction or similar cyclization processes. The use of potassium carbonate (K2CO3) as a catalyst in the Beirut reaction has been documented. nih.gov

Furthermore, a variety of catalysts have been explored for the synthesis of the quinoxaline core, which can be a precursor to the 1,4-dioxide. These include heteropolyoxometalates supported on alumina, nih.gov nano-kaoline/BF3/Fe3O4, researchgate.net and various metal oxides. researchgate.net These catalysts often allow for milder reaction conditions, easier work-up procedures, and the potential for catalyst recycling, aligning with the principles of green chemistry. While specific catalytic systems for the direct, one-pot synthesis of this compound are a subject of ongoing research, the existing catalytic methods for quinoxaline formation provide a strong foundation.

Green Chemistry Principles in Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of quinoxaline derivatives, these principles have been applied through various strategies, including the use of environmentally benign solvents, solvent-free reaction conditions, and the development of recyclable catalysts. rsc.orgnih.govmdpi.com

Water has been explored as a green solvent for the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, offering an alternative to volatile organic solvents. nih.gov Solvent-free synthesis, often coupled with microwave irradiation or grinding, represents another significant green approach, minimizing waste and simplifying product isolation. rsc.orgresearchgate.net The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused further enhances the sustainability of the synthesis. rsc.orgnih.gov The application of these green principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

Regioselective Synthesis and Isomer Control

The principal route for the synthesis of quinoxaline N-oxides is the Beirut reaction, which involves the condensation of a benzofuroxan (also known as benzofurazan-1-oxide) with a β-dicarbonyl compound. In the case of this compound, the β-dicarbonyl reactant is acetylacetone (2,4-pentanedione).

The regioselectivity of the Beirut reaction with unsymmetrical β-diketones like acetylacetone is a significant consideration, as it can potentially lead to two different constitutional isomers. The reaction mechanism involves the initial nucleophilic attack of the enolate of the β-diketone on the benzofuroxan ring system. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the benzofuroxan and the β-diketone.

While the Beirut reaction typically yields quinoxaline 1,4-di-N-oxides, the formation of mono-N-oxides such as this compound can be achieved through controlled reaction conditions or subsequent selective deoxygenation of the di-N-oxide precursor. Control over the formation of specific N-oxide isomers (1-oxide vs. 4-oxide) is a nuanced aspect of this synthesis.

Studies on the Beirut reaction with substituted benzofuroxans have shown that the electronic nature of the substituent on the benzofuroxan ring can direct the regioselectivity of the cyclization, influencing the final position of the substituents on the quinoxaline ring. researchgate.netbohrium.comnih.gov For instance, electron-withdrawing groups on the benzofuroxan can favor the formation of specific isomers. researchgate.netbohrium.com However, detailed studies on the regioselectivity specifically with acetylacetone and unsubstituted benzofuroxan remain a specialized area of research.

Table 1: Factors Influencing Regioselectivity and Isomer Control in Quinoxaline N-oxide Synthesis

| Factor | Influence | Research Findings |

| Substituents on Benzofuroxan | Electronic effects (electron-donating or -withdrawing) can direct the initial nucleophilic attack and subsequent cyclization, influencing the position of substituents on the resulting quinoxaline ring. researchgate.netbohrium.comnih.gov | Electron-withdrawing groups on the benzofuroxan ring have been shown to affect the ratio of the resulting constitutional isomers. researchgate.netbohrium.com |

| β-Diketone Structure | The nature of the substituents on the unsymmetrical β-diketone can influence which enolate is preferentially formed and attacks the benzofuroxan. | Not explicitly detailed for acetylacetone in the provided context. |

| Reaction Conditions | Solvent, temperature, and catalyst can play a role in reaction kinetics and thermodynamic control, potentially influencing the isomer ratios. | General conditions for the Beirut reaction often involve a base catalyst like triethylamine (B128534) in a suitable solvent. mdpi.com |

| Post-Synthesis Modification | Selective deoxygenation of quinoxaline 1,4-di-N-oxides can be employed to obtain mono-N-oxides. The choice of reducing agent and reaction conditions determines which N-oxide is removed. | This is a potential strategy for obtaining the desired mono-N-oxide. |

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The presence of constitutional isomers, the corresponding 1-oxide isomer, the 1,4-di-N-oxide, and unreacted starting materials necessitates robust separation methods.

Chromatographic Methods:

Column chromatography is a widely used technique for the purification of quinoxaline N-oxides. mdpi.comnih.gov The choice of stationary phase and eluent system is crucial for achieving good separation of the desired 4-oxide isomer from other closely related compounds.

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

Eluent System: A variety of solvent systems can be employed, typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to facilitate the elution of the compounds based on their polarity. The separation of N-oxide isomers can be particularly challenging due to their similar polarities, often requiring careful optimization of the eluent gradient.

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale separation of quinoxaline N-oxide isomers, offering higher resolution compared to conventional column chromatography. nih.gov

Crystallization:

Recrystallization is another effective method for the purification of this compound, provided a suitable solvent or solvent system can be identified. mdpi.com This technique relies on the differences in solubility of the target compound and impurities at different temperatures. Fractional crystallization can be employed to separate isomers if they exhibit sufficiently different solubilities in a particular solvent. The choice of solvent is critical and is determined empirically.

Table 2: Common Purification and Isolation Techniques

| Technique | Description | Key Considerations |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase as a mobile phase is passed through it. | Optimization of stationary phase (e.g., silica gel) and eluent system (solvent polarity and gradient) is essential for resolving closely related isomers. mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that can be used for both analytical and preparative separations of isomers. nih.gov | Requires specialized equipment and can be more costly for large-scale purifications. |

| Recrystallization | Purification based on the differential solubility of the compound and impurities in a specific solvent at varying temperatures. | Finding a suitable solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures is key. mdpi.com |

| Fractional Crystallization | A method to separate a mixture of compounds by taking advantage of their different solubilities in a given solvent. | Can be effective for separating isomers if their solubility characteristics are sufficiently different. |

The characterization of the purified this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its chemical structure and purity. nih.gov

Chemical Transformations and Reaction Pathways of 2 Acetyl 3 Methylquinoxaline 4 Oxide

Reactions at the Acetyl Group (C-2 Position)

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is the primary site for carbon-carbon bond-forming reactions. These transformations allow for the elaboration of the C-2 substituent, leading to a diverse array of derivatives.

Aldol and Claisen-Schmidt Condensation Reactions

The acetyl group of 2-acetyl-3-methylquinoxaline N-oxides readily participates in base-catalyzed condensation reactions with aldehydes. The protons on the methyl of the acetyl group are sufficiently acidic to be removed by a base, forming an enolate. This nucleophilic enolate can then attack an aldehyde in a classic Aldol-type addition.

A specific example of this reactivity is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-protons. wikipedia.org This reaction typically proceeds with subsequent dehydration to yield a conjugated enone, often referred to as a chalcone (B49325). Research on quinoxaline (B1680401) 1,4-dioxides has documented the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with p-chlorobenzaldehyde in the presence of sodium hydroxide (B78521) to produce the corresponding chalcone in high yield. mdpi.com This transformation highlights the synthetic utility of the acetyl group for constructing larger, conjugated systems. mdpi.com

Table 1: Claisen-Schmidt Condensation of a 2-Acetyl-3-methylquinoxaline N-oxide Derivative

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde | NaOH | (E)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | High | mdpi.com |

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting ketones and aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon of the acetyl group. The resulting intermediate, a betaine, collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org While the Wittig reaction is a cornerstone of organic synthesis for olefination, specific applications of this reaction using 2-acetyl-3-methylquinoxaline 4-oxide as the substrate are not extensively documented in the reviewed literature.

A closely related and widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This modification utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgconicet.gov.ar The HWE reaction offers significant advantages, including the production of predominantly E-alkenes and an easier workup, as the dialkylphosphate byproduct is water-soluble. alfa-chemistry.comresearchgate.net Given its versatility, the HWE reaction represents a highly viable, though not specifically documented, pathway for converting the acetyl group of this compound into a variety of substituted alkenes.

Halogenation Reactions (e.g., Bromination)

The α-halogenation of ketones is a fundamental transformation that provides valuable synthetic intermediates. mdpi.comresearchgate.net The acetyl group in this compound can be halogenated at the α-position (the methyl of the acetyl group). The reaction typically proceeds under acidic conditions, where the ketone is converted to its enol form. This enol then acts as a nucleophile, attacking an electrophilic halogen source like bromine (Br₂). mdpi.com

The standard procedure involves reacting the ketone with bromine in a suitable solvent, such as glacial acetic acid. mdpi.com The resulting α-bromoketone is a versatile building block, susceptible to nucleophilic substitution by a variety of reagents, which allows for the synthesis of numerous heterocyclic compounds and other complex molecules. nih.gov However, specific studies detailing the bromination of this compound were not identified in the surveyed literature.

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives where a leaving group attached to the carbonyl carbon is replaced by a nucleophile. The acetyl group, being a ketone, does not have an inherent leaving group attached to the carbonyl carbon. Therefore, it does not undergo nucleophilic acyl substitution in the traditional sense. Instead, the acetyl group's carbonyl carbon is an electrophilic site for nucleophilic addition reactions. Should a reaction be designed where the methyl of the acetyl group is first functionalized into a leaving group (e.g., via halogenation as described in 3.1.3), subsequent nucleophilic substitution at that α-carbon (an SN2 reaction) becomes a viable pathway for further derivatization.

Reactions at the Methyl Group (C-3 Position)

The methyl group at the C-3 position of the quinoxaline ring is generally less reactive than the acetyl group. Its C-H bonds are typically inert, requiring specific activation strategies to undergo functionalization.

Functionalization of C-H Bonds

The direct functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. For substrates like this compound, the N-oxide functionality can play a role in activating adjacent C-H bonds. The N-oxide group can influence the electronic properties of the heterocyclic system and may act as an internal oxidant or a directing group in metal-catalyzed processes. researchgate.net

Strategies for C-H functionalization often involve radical-based mechanisms or transition-metal-catalyzed C-H activation. For instance, oxidation of a methyl group to an aldehyde or carboxylic acid can sometimes be achieved with strong oxidizing agents, although selectivity can be an issue. Other approaches might involve directed C-H activation where a metal catalyst is guided to a specific C-H bond by a nearby functional group. frontiersin.org Despite the considerable interest in C-H functionalization methodologies, specific literature detailing the successful functionalization of the C-3 methyl group on this compound remains limited.

Enamine Formation and Transformations

The acetyl group at the C2 position of the quinoxaline ring provides a reactive site for various chemical transformations, including the formation of enamines. Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.org They are versatile synthetic intermediates due to the nucleophilic character of the α-carbon. wikipedia.org

The formation of an enamine from this compound would involve the acid-catalyzed reaction of its ketone functionality with a secondary amine, such as pyrrolidine (B122466) or morpholine. wikipedia.orglibretexts.org The mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the C=C double bond of the enamine. libretexts.orgyoutube.com

While direct studies on enamine formation with this compound are not extensively detailed, the reactivity of the acetyl group is well-documented in related transformations. For instance, the analogous compound, 2-acetyl-3-methylquinoxaline 1,4-dioxide, undergoes condensation and Wittig reactions, highlighting the accessibility and reactivity of the acetyl carbonyl group. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Condensation | p-chlorobenzaldehyde, NaOH | Chalcone | nih.gov |

| Wittig Reaction | Wittig Ylide (e.g., Ph3P=CHR) | Enone | nih.gov |

These transformations underscore the potential of the acetyl group to participate in reactions that proceed via enol or enolate-like intermediates, a characteristic shared with enamine chemistry.

Reactivity of the Quinoxaline Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. uci.edulibretexts.org However, the reactivity of the quinoxaline N-oxide ring towards electrophiles is significantly influenced by the electronic properties of both the heterocyclic pyrazine (B50134) ring and the N-oxide group. The pyrazine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene (B151609).

The N-oxide group further modifies this reactivity. The oxygen atom is electron-donating through resonance, but the nitrogen atom bears a formal positive charge, which is delocalized onto the ortho and para positions of the heterocyclic ring. thieme-connect.de This delocalization makes these positions (including C2 and C3) electrophilic and thus highly deactivated towards attack by external electrophiles. thieme-connect.de Consequently, electrophilic aromatic substitution on the heterocyclic portion of the quinoxaline N-oxide ring is generally unfavorable. Any EAS reactions would be predicted to occur on the carbocyclic (benzene) part of the molecule.

Nucleophilic Aromatic Substitution on Substituted Analogues

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the quinoxaline N-oxide ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. nih.govresearchgate.net Research has demonstrated that halogenated analogues of 2-acetyl-3-methylquinoxaline N-oxides readily undergo SNAr reactions.

Studies on 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides show that these compounds react with nucleophiles like piperazine (B1678402) and various azoles. The substitution occurs regioselectively at the C6 position of the benzene ring, replacing a fluorine atom. nih.gov This reactivity highlights the activation of the benzene ring for nucleophilic attack by the electron-withdrawing effects of the fused N-oxidized pyrazine ring.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide | Piperazine | K₂CO₃, Ethanol | 6-piperazinyl-7-fluoro derivative | nih.gov |

| 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide | Azoles | K₂CO₃, Ethanol | 6-azolyl-7-fluoro derivative | nih.gov |

This susceptibility to nucleophilic attack provides a valuable pathway for the functionalization of the quinoxaline scaffold. nih.govmdpi.com

Redox Chemistry of the N-Oxide Functionalities

The N-oxide group is a key functional group that governs much of the redox chemistry of this compound. It can be either reduced (deoxygenated) or act as an oxidant itself.

Selective Reduction of N-Oxide Groups

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common transformation. Various reagents have been developed for the chemoselective reduction of heteroaromatic N-oxides. organic-chemistry.org Titanium(III) chloride (TiCl₃) is a notable reagent that can selectively reduce N-oxides to their corresponding parent amines, even in the presence of other potentially reducible functional groups like sulfoxides. researchgate.net This method is effective and can be performed in biological matrices. researchgate.net

Other methods for the deoxygenation of quinoxaline N-oxides and related aza-aromatics include:

Catalytic Transfer Hydrogenation: Using catalysts like [Pd(OAc)₂]/dppf with a hydrogen donor. organic-chemistry.org

Electrochemical Reduction: An environmentally friendly method that avoids chemical reagents. organic-chemistry.org

Metal-Based Systems: Reagents such as indium in the presence of pivaloyl chloride. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated methods offer mild and highly chemoselective conditions. organic-chemistry.org

| Reducing Agent/Method | Key Features | Reference |

| Titanium(III) chloride (TiCl₃) | High selectivity for N-oxides | researchgate.net |

| [Pd(OAc)₂]/dppf | Catalytic, uses triethylamine (B128534) as hydrogen source | organic-chemistry.org |

| Electrochemical Reduction | Reagent-free, aqueous conditions | organic-chemistry.org |

| Visible-light photoredox catalysis | Mild conditions, high chemoselectivity | organic-chemistry.org |

Oxidative Transformations

The N-oxide functionality can also serve as a source of oxygen, allowing the molecule to act as a mild and versatile nucleophilic oxidant. thieme-connect.de In the presence of metal catalysts, heteroaromatic N-oxides can effect a range of oxidative transformations. The N-O bond is relatively weak and can undergo heterolytic fragmentation, allowing the oxygen atom to be transferred to a substrate. thieme-connect.de

This property enables N-oxides to participate in reactions such as the oxidation of alkynes, allenes, and carbenes. For example, pyridine (B92270) N-oxides have been shown to facilitate the oxidation of alkynes, leading to the formation of α-oxo carbenes, which are valuable synthetic intermediates. thieme-connect.de This capability demonstrates the dual nature of the N-oxide group, which can be either removed through reduction or utilized as an oxidizing agent in synthetic transformations.

Design and Characterization of Novel Derivatives Based on 2 Acetyl 3 Methylquinoxaline 4 Oxide Scaffold

Strategies for Structural Diversification

A variety of synthetic strategies have been employed to diversify the 2-acetyl-3-methylquinoxaline 4-oxide structure, leading to the creation of chalcone (B49325) analogues, fused heterocyclic systems, and derivatives bearing specific functional moieties.

Chalcones, characterized by an α,β-unsaturated carbonyl system, are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The synthesis of chalcone analogues from this compound is a straightforward and efficient method for structural diversification.

The Claisen-Schmidt condensation is the most common method for the synthesis of these chalcones. japsonline.com This reaction involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde. For instance, the reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide with p-chlorobenzaldehyde in the presence of sodium hydroxide (B78521) solution yields the corresponding chalcone in high yield. mdpi.com This approach allows for the introduction of a wide variety of substituted aryl groups at the β-position of the enone system, leading to a library of chalcone derivatives. nih.govekb.eg The general scheme for this synthesis is depicted below:

Scheme 1: General synthesis of chalcone analogues from this compound.

A range of chalcone derivatives can be synthesized by varying the substituent on the benzaldehyde. The following table summarizes some examples of synthesized chalcone analogues.

| Aldehyde Reactant | Resulting Chalcone Derivative |

| Benzaldehyde | 1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-phenylprop-2-en-1-one |

| p-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)prop-2-en-1-one mdpi.com |

| 4-Methoxybenzaldehyde | 1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Naphthaldehyde | 1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one |

This table is for illustrative purposes and specific yields and reaction conditions can be found in the cited literature.

The chalcone analogues derived from this compound are excellent precursors for the synthesis of various heterocyclic fused systems. The reactive α,β-unsaturated carbonyl moiety of the chalcones allows for cyclization reactions with different reagents to form five- and six-membered rings.

Pyrazoles: Pyrazole derivatives are readily synthesized by the reaction of chalcones with hydrazine derivatives. nih.govmdpi.com For example, the heterocyclization of the chalcone derived from 2-acetyl-3-methylquinoxaline 1,4-dioxide and p-chlorobenzaldehyde with hydrazine hydrate leads to the formation of the corresponding pyrazole derivative. mdpi.com This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration. researchgate.netnih.gov

Pyrimidines: Similarly, pyrimidine derivatives can be obtained through the reaction of chalcones with amidine derivatives such as thiourea. mdpi.combu.edu.egwjarr.com The reaction of the aforementioned chalcone with thiourea results in the formation of a thiopyrimidine derivative. mdpi.com The synthesis of pyrimidines generally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. nih.govresearchgate.net

Cyclopropyl derivatives: While less commonly reported for this specific scaffold in the provided context, the synthesis of cyclopropyl derivatives from chalcones is a known transformation in organic chemistry. This can be achieved through various methods, including the Corey-Chaykovsky reaction involving the reaction of the chalcone with a sulfur ylide.

The following table provides a summary of the heterocyclic systems formed from chalcone analogues of this compound.

| Chalcone Analogue | Reagent | Resulting Heterocyclic System |

| 3-(4-chlorophenyl)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)prop-2-en-1-one | Hydrazine | Pyrazole derivative mdpi.com |

| 3-(4-chlorophenyl)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)prop-2-en-1-one | Thiourea | Thiopyrimidine derivative mdpi.com |

The introduction of sulfur-containing functional groups, such as alkylthio and sulfonylmethyl moieties, into the quinoxaline (B1680401) 1,4-dioxide scaffold can significantly influence the physicochemical and biological properties of the resulting molecules.

While direct incorporation onto the this compound was not detailed in the provided search results, a general strategy for introducing such moieties involves the nucleophilic substitution of a leaving group on the quinoxaline core. For instance, treatment of a bromo derivative of an acetyl quinoxaline 1,4-dioxide with thiols can yield β-mercaptoketones. mdpi.com The presence of the di-N,N'-oxide fragment in the quinoxaline core enhances its reactivity towards nucleophilic substitution reactions, facilitating the modification of halogen atoms or other leaving groups. nih.gov

Furthermore, the synthesis of 3-phenyl-2-ethylthio- (or 2-ethylsulfonyl)-quinoxaline-1,4-dioxide derivatives has been reported, indicating that the introduction of such groups is a viable strategy for diversifying quinoxaline 1,4-dioxide structures. mdpi.com The introduction of a sulfonamide moiety into the quinoxaline 1,4-dioxide scaffold has also been explored to enhance their therapeutic potential. nih.govresearchgate.netrsc.org

The synthesis of acylamino and carbonitrile derivatives represents another important avenue for the structural diversification of the quinoxaline 1,4-dioxide scaffold.

Acylamino Derivatives: Acylamino derivatives can be synthesized through various methods. One approach involves the Curtius rearrangement of an azide derivative of a quinoxaline-2-carboxylic acid 1,4-dioxide, which can lead to the formation of 2-alkyl carbamates or substituted ureas. mdpi.com Another method involves the direct acylation of an amino-substituted quinoxaline 1,4-dioxide. For example, new amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized by reacting 3-amino-2-cyanoquinoxaline 1,4-dioxide derivatives with acyl chlorides. nih.gov

Carbonitrile Derivatives: Quinoxaline-2-carbonitrile 1,4-dioxides are a significant class of derivatives. These can be synthesized by the transformation of an aldehyde group or through the Beirut reaction of aminobenzofuroxans with benzoylacetonitrile. mdpi.com The introduction of a carbonitrile group at the C-2 position has been shown to be favorable for certain biological activities. mdpi.comnih.gov

Methodologies for Structural Elucidation

The characterization and structural elucidation of the newly synthesized derivatives of this compound are crucial for confirming their chemical identity. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize quinoxaline 1,4-dioxide derivatives. nih.gov

¹H-NMR Spectroscopy: ¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For the synthesized chalcone analogues, the characteristic signals for the vinylic protons (–CH=CH–) typically appear as doublets in the downfield region of the spectrum, with a large coupling constant indicative of a trans configuration. mdpi.com The signals for the aromatic protons of the quinoxaline ring and the substituted aryl groups also provide valuable structural information.

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different functional groups. For example, in the ¹³C-NMR spectra of chalcone derivatives, the signal for the carbonyl carbon (C=O) is typically observed in the range of 180-200 ppm. The signals for the carbons of the quinoxaline ring and the aromatic substituents also appear at characteristic chemical shifts. mdpi.comnih.gov

Two-dimensional NMR techniques, such as HSQC and HMBC, are also employed to unambiguously assign the ¹H and ¹³C NMR signals, especially for complex structures and to confirm the positions of substituents. nih.gov

The following table provides illustrative ¹H and ¹³C NMR data for a representative chalcone derivative.

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| (E)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-phenylprop-2-en-1-one | 8.3-7.5 (m, Ar-H), 7.8 (d, J=15.5 Hz, 1H, -CH=), 7.4 (d, J=15.5 Hz, 1H, =CH-), 2.6 (s, 3H, CH₃) | 190.1 (C=O), 145.2, 142.8, 138.5, 134.7, 131.2, 130.5, 129.8, 129.1, 128.6, 122.5, 118.9 (Ar-C and C=C), 20.5 (CH₃) |

This is a representative example and actual chemical shifts may vary depending on the specific structure and solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in the novel quinoxaline derivatives. The IR spectrum provides valuable information about the molecular structure by measuring the absorption of infrared radiation by the sample's chemical bonds. In the characterization of derivatives of the this compound scaffold, specific absorption bands are indicative of key structural motifs.

For instance, in the related compound 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide, the IR spectrum (recorded in KBr) shows characteristic peaks that confirm its structure. wmich.edu These include absorption bands at 1520 cm⁻¹ corresponding to the N-oxide (N-O) stretching vibration, a band at 1620 cm⁻¹ for the carbonyl (C=O) group of the acetyl moiety, a peak at 1650 cm⁻¹ attributed to the C=N⁺ bond within the quinoxaline ring, and a band at 1385 cm⁻¹ for the methyl (CH₃) groups. wmich.edu The presence of a strong carbonyl absorption is particularly important for derivatives synthesized via modification of the acetyl group.

Table 1: Characteristic IR Absorption Bands for a Representative Quinoxaline Dioxide Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-Oxide (N-O) | 1520 |

| Carbonyl (C=O) | 1620 |

| Imine cation (C=N⁺) | 1650 |

| Methyl (CH₃) | 1385 |

Data derived from 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide. wmich.edu

These characteristic frequencies allow researchers to confirm the presence of the core quinoxaline N-oxide structure and the integrity of the acetyl group or its modified form in the newly synthesized derivatives. wmich.edujohnshopkins.edu

Elemental Microanalysis

Elemental microanalysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. wmich.edujohnshopkins.edunih.govresearchgate.net This technique is fundamental for confirming the empirical formula of a novel derivative. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular structure. A close correlation between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's purity and correct elemental composition.

For example, the elemental analysis of 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide yielded results that were in close agreement with the calculated values, thereby confirming its molecular formula. wmich.edu

Table 2: Elemental Analysis Data for a Representative Quinoxaline Dioxide Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 58.53 | 58.21 |

| Hydrogen (H) | 4.91 | 4.47 |

| Nitrogen (N) | 17.06 | 16.93 |

Data for 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide. wmich.edu

This analytical method is routinely used to verify the structures of newly synthesized quinoxaline derivatives, providing a critical checkpoint for structural elucidation. johnshopkins.edu

Mass Spectrometry (as a characterization method)

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and structural information of novel compounds. johnshopkins.edu In the analysis of this compound derivatives, mass spectrometry confirms the molecular mass of the target molecule through the identification of the molecular ion (M⁺) or protonated molecule ([M+H]⁺).

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. The fragmentation of the molecular ion generates a series of smaller, charged fragments whose mass-to-charge ratios (m/z) are unique to the parent structure. For derivatives containing an acetyl group, characteristic fragmentation patterns for ketones are expected. miamioh.edu The primary mode of fragmentation for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu This would typically result in the loss of a methyl radical (•CH₃, 15 Da) or an acetyl radical (•COCH₃, 43 Da), leading to prominent peaks in the spectrum. miamioh.edu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of newly synthesized this compound derivatives and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions and to get a preliminary indication of product purity. nih.gov For quinoxaline derivatives, TLC is often performed on plates coated with aluminum oxide (Al₂O₃) as the stationary phase. nih.gov A suitable mobile phase, such as chloroform (CHCl₃), is used to develop the plate. nih.gov After development, the separated spots can be visualized, for example, by exposure to iodine vapors in an "iodine chamber". nih.gov The purity of the compound is indicated by the presence of a single spot on the TLC plate.

Column Chromatography is the standard method for the isolation and purification of the target compounds from reaction mixtures. While specific conditions vary depending on the derivative, this technique typically involves a solid stationary phase (e.g., silica (B1680970) gel) packed into a column, through which a liquid mobile phase is passed to separate the components of the mixture. The use of protective groups during synthesis can sometimes simplify the isolation and chromatographic purification of quinoxaline 1,4-dioxide derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

In Vitro Biological Activity and Mechanistic Investigations of 2 Acetyl 3 Methylquinoxaline 4 Oxide and Its Analogues

In Vitro Antimicrobial Efficacy Studies

Quinoxaline (B1680401) derivatives, particularly the 1,4-di-N-oxide (QdNO) class to which 2-Acetyl-3-methylquinoxaline 4-oxide belongs, have demonstrated a broad spectrum of antimicrobial activities. researchgate.net These compounds are recognized for their efficacy against a variety of pathogenic microorganisms, which has spurred extensive research into their potential as therapeutic agents. nih.gov

The antibacterial properties of quinoxaline 1,4-di-N-oxides have been evaluated against a wide range of bacteria, showing notable potency. researchgate.net

Gram-positive and Gram-negative Strains: Analogues of this compound have shown significant antibacterial properties, particularly against Gram-positive bacteria. nih.gov For instance, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides displayed high activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov The introduction of a halogen atom into the quinoxaline ring has been shown to further enhance this activity. nih.gov While generally more effective against Gram-positive organisms, activity against Gram-negative bacteria such as Escherichia coli has also been reported, though often to a lesser extent. nih.govnih.gov The N-oxide groups are considered essential for the antibacterial activity, as their removal leads to inactive metabolites. nih.gov

Mycobacterium smegmatis : As a non-pathogenic model for Mycobacterium tuberculosis, M. smegmatis is frequently used in screening potential antitubercular agents. Various 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial efficacy against M. smegmatis. nih.gov

Treponema hyodysenteriae : Quinoxalines are among the most active classes of compounds against Treponema hyodysenteriae (now known as Brachyspira hyodysenteriae), the causative agent of swine dysentery. nih.gov Studies on related quinoxaline 1,4-di-N-oxides, such as Cyadox and Olaquindox, have confirmed their potent, concentration-dependent antibacterial effects against this anaerobic spirochete. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline 1,4-di-N-Oxide Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | S. aureus ATCC 29213 | MIC | High Activity | nih.gov |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | M. smegmatis mc² 155 | MIC | High Activity | nih.gov |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | E. coli ATCC 25922 | MIC | Moderate Activity | nih.gov |

| Cyadox (QdNO) | B. hyodysenteriae B204 | MIC | 0.031 µg/ml | nih.gov |

| Olaquindox (QdNO) | B. hyodysenteriae B204 | MIC | 0.0625 µg/ml | nih.gov |

In addition to their antibacterial effects, quinoxaline 1,4-di-N-oxides have been investigated for their antifungal potential. researchgate.net Research has shown that certain derivatives possess significant activity against various fungal pathogens. frontiersin.org For example, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were evaluated against Candida albicans and Microsporum canis. nih.gov Other studies have highlighted the efficacy of 3-methylquinoxaline 1,4-dioxide derivatives against several Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis. frontiersin.org The activity of some of these compounds has been found to be comparable to that of established antifungal drugs. nih.gov

The antimicrobial mechanism of quinoxaline 1,4-di-N-oxides is primarily linked to their ability to induce cellular damage through redox-related processes.

DNA-damaging mechanisms: A key mode of action for this class of compounds is their ability to cause DNA damage. nih.govnih.gov Under hypoxic or anaerobic conditions, the N-oxide groups are bioreduced, a process that generates reactive radical species. nih.govnih.gov These radicals can directly interact with DNA, causing strand breaks and inhibiting essential cellular processes like RNA synthesis. nih.govnih.gov Studies using the comet assay on related quinoxaline derivatives have confirmed their genotoxic potential, demonstrating a dose-dependent increase in DNA damage. nih.govscispace.com This DNA-damaging nature is a central feature of their antimicrobial effect. nih.gov

Redox homeostasis: The activation of these compounds is intrinsically linked to cellular redox systems. nih.gov The generation of reactive oxygen species (ROS) and hydroxyl radicals following the metabolic reduction of the quinoxaline 1,4-di-N-oxide structure has been demonstrated. nih.govresearchgate.net This induced oxidative stress disrupts redox homeostasis within the microbial cell, leading to widespread damage to cellular components, including the cell wall and membrane, and contributing to cell death. nih.govresearchgate.net Bacterial resistance to these compounds can emerge through mutations in genes related to redox homeostasis, highlighting the importance of this pathway in their mechanism of action. nih.gov

In Vitro Antitubercular Activity against Mycobacterium tuberculosis

Quinoxaline 1,4-di-N-oxide has been identified as a promising scaffold for the development of new drugs against Mycobacterium tuberculosis. nih.govmdpi.com Several derivatives have shown excellent activity against both drug-susceptible and resistant strains of M. tuberculosis in vitro. nih.gov Specifically, 2-acetyl-3-methylquinoxaline-1,4-dioxide has been evaluated against the H37Rv strain of M. tuberculosis, demonstrating significant antitubercular potency with a reported IC₅₀ value in the micromolar range. researchgate.net

Table 2: Antitubercular Activity of 2-Acetyl-3-methylquinoxaline-1,4-dioxide This table is interactive. You can sort and filter the data.

| Compound | Strain | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| 2-Acetyl-3-methylquinoxaline-1,4-dioxide | M. tuberculosis H37Rv | IC₅₀ | 1-23 | researchgate.net |

The antitubercular efficacy of quinoxaline 1,4-di-N-oxides is highly dependent on their chemical structure. Structure-activity relationship (SAR) analyses have identified key features that modulate their potency. nih.govmdpi.com

Substituents at C2 and C3: The nature of the substituents at the 2- and 3-positions of the quinoxaline ring plays a critical role. A methyl group at the C3 position is considered favorable for antitubercular activity. nih.gov At the C2 position, groups such as acetyl, carboxamide, ester, and various heterocyclic moieties have been shown to yield potent derivatives. mdpi.com For example, replacing a 2-carbonitrile with a 2-carboxylate group has been found to increase both solubility and biological activity. nih.gov

Substituents on the Benzene (B151609) Ring: Modifications to the benzene portion of the quinoxaline ring also significantly influence activity. The introduction of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF₃), at the C7 position generally enhances antitubercular potency. nih.govmdpi.commdpi.com Conversely, electron-donating groups in the same position tend to reduce activity. mdpi.com This suggests that the electronic properties of the quinoxaline core are crucial for the compound's interaction with its biological target or for its metabolic activation.

While the primary mechanism of action for quinoxaline 1,4-di-N-oxides is attributed to DNA damage and oxidative stress, their specific effects on mycobacterial mitochondrial respiration are not as extensively detailed in the available literature. The generation of reactive oxygen and nitrogen species is a hallmark of this class of compounds. nih.gov These reactive species are known to have deleterious effects on various cellular components, including proteins involved in respiratory chains. nih.gov It is plausible that the oxidative stress induced by this compound and its analogues could indirectly impair mitochondrial function by damaging respiratory chain complexes or altering mitochondrial membrane potential. However, direct inhibition of specific mitochondrial respiratory enzymes as the primary mode of antitubercular action for this specific compound has not been definitively established in the reviewed literature, which more strongly supports bioreductive activation leading to DNA damage as the core mechanism. nih.govnih.gov

In Vitro Antiparasitic Activity

Quinoxaline derivatives, including N-oxide analogues, have demonstrated a broad spectrum of antiparasitic activities in laboratory settings. These compounds have been investigated for their efficacy against several human pathogens, including Plasmodium falciparum, Trypanosoma cruzi, Leishmania species, and Trichomonas vaginalis.

Anti-Plasmodium falciparum Efficacy

The fight against malaria, caused by the protozoan parasite Plasmodium falciparum, has been a significant focus of drug discovery, with quinoxaline derivatives emerging as promising candidates. Analogues of this compound, specifically quinoxaline 1,4-di-N-oxides (QdNOs), have shown notable antiplasmodial activity. For instance, certain QdNOs have demonstrated efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant strains of P. falciparum. unav.edunih.gov

Research into 2-phenoxy-3-trichloromethylquinoxalines highlighted a hit compound with a potent 50% effective concentration (EC50) value of 0.2 µM against the PfK1 strain and a 50% cytotoxic concentration (CC50) value of 32 µM against HepG2 cells, resulting in a high selectivity index of 160. nih.gov Mechanistic studies suggest that some of these compounds may target the parasite's apicoplast, a non-photosynthetic plastid organelle essential for its survival. nih.gov Furthermore, some 2-benzylidene-3(2H)-benzofuranones, which share structural similarities, have shown prominent antiplasmodium activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains. researchgate.net

| Compound/Analogue Class | P. falciparum Strain | In Vitro Activity (IC50/EC50) | Reference |

| 2-Phenoxy-3-trichloromethylquinoxaline analogue (3i) | PfK1 | EC50: 0.2 µM | nih.gov |

| Quinoxaline 1,4-di-N-oxide analogue (14) | Not Specified | IC50: 7.4 µM | unav.edu |

| Quinoxaline 1,4-di-N-oxide analogue (9) | Not Specified | IC50: 10.8 µM | unav.edu |

| Glyoxalase 1 inhibitor (Compound 1) | Not Specified | IC50: ~70 µM | researchgate.net |

| Glyoxalase 1 inhibitor (Compound 2) | Not Specified | IC50: ~90 µM | researchgate.net |

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by Trypanosoma cruzi, is another parasitic illness where quinoxaline derivatives have been explored for their therapeutic potential. In vitro studies have shown that various analogues possess significant activity against different life stages of the parasite. nih.govscielo.br Naphthoquinone derivatives coupled with a 1,2,3-triazole ring have demonstrated IC50 values ranging from 10.9 to 80.2 µM against trypomastigote forms of T. cruzi. scielo.br

The search for new treatments is critical due to the limitations of current drugs like benznidazole (B1666585) and nifurtimox, which have variable efficacy and can cause significant side effects. nih.govscielo.br The exploration of quinoxaline-based compounds offers a promising avenue for the development of new therapeutic strategies against this neglected tropical disease. scielo.brresearchgate.net

| Analogue Class | T. cruzi Form | In Vitro Activity (IC50) | Reference |

| Naphthoquinone-1,2,3-triazole (Compound 93) | Trypomastigote | 10.9 µM | scielo.br |

| Naphthoquinone-1,2,3-triazole (Compound 98) | Trypomastigote | 17.7 µM | scielo.br |

| Naphthoimidazole (Compound 27) | Not Specified | 15.4 ± 0.2 µM | scielo.br |

| Naphthoimidazole (Compound 39) | Not Specified | 15.5 ± 2.9 µM | scielo.br |

Anti-Leishmania Activity

Leishmaniasis, a disease caused by protozoa of the Leishmania genus, presents in various clinical forms, and the search for effective treatments is ongoing. nih.govmdpi.com Quinoxaline 1,4-di-N-oxide derivatives have been shown to possess antileishmanial properties. unav.edu

In one study, salicylamide (B354443) and sulfonamide derivatives of quinoxaline 1,4-di-N-oxide were synthesized and tested. Compounds 4 and 5 were found to inhibit 50% of parasite growth at approximately 3 µM. unav.edu Another study on quinoxaline di-N-oxides containing amino acid side chains found some compounds to be more potent and less toxic than the reference drug miltefosine (B1683995) in intracellular amastigote assays against Leishmania amazonensis. mdpi.com For instance, compound 4k showed an IC50 of 7.2 µM with a selectivity index of 330, and compound 4d had an IC50 of 9.8 µM with a selectivity index of 539. mdpi.com

| Analogue | Leishmania Species | In Vitro Activity (IC50) | Reference |

| Quinoxaline 1,4-di-N-oxide (Compound 4) | Not Specified | ~3 µM | unav.edu |

| Quinoxaline 1,4-di-N-oxide (Compound 5) | Not Specified | ~3 µM | unav.edu |

| Quinoxaline di-N-oxide (4k) | L. amazonensis amastigotes | 7.2 µM | mdpi.com |

| Quinoxaline di-N-oxide (4d) | L. amazonensis amastigotes | 9.8 µM | mdpi.com |

| PK11195 | L. braziliensis promastigotes | 3.5 µM | nih.gov |

| PK11195 | L. major promastigotes | 8.2 µM | nih.gov |

| PK11195 | L. amazonensis promastigotes | 14.2 µM | nih.gov |

Anti-Trichomonas vaginalis Activity

Trichomoniasis, a common sexually transmitted infection caused by Trichomonas vaginalis, is another area where quinoxaline derivatives have been investigated. srce.hrnih.gov The rise of drug-resistant strains has necessitated the search for new therapeutic agents. researchgate.net

A study on esters of quinoxaline-7-carboxylate-1,4-di-N-oxide identified several compounds with potent trichomonicidal activity. srce.hrnih.gov Notably, an ethyl methyl-3-methyl-quinoxaline-2,7-dicarboxylate-1,4-di-N-oxide (compound 12) exhibited an IC50 of 0.97 µmol L–1, a value comparable to the reference drugs metronidazole (B1676534) and nitazoxanide. srce.hr The N-oxide groups were found to be crucial for the observed trichomonicidal activity. srce.hr

In Vitro Antioxidant Properties and Mechanisms

Beyond their antiparasitic effects, certain quinoxaline derivatives have been evaluated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity, potentially offering protection against oxidative stress-related cellular damage.

Radical Scavenging Assays

Commonly used methods to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov

Studies on pyrrolo[2,3-b]quinoxaline derivatives have demonstrated their potential as radical scavengers. rsc.orgnih.gov One particular derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, showed significant potential in the DPPH assay. rsc.orgnih.gov Further computational analysis indicated that this compound could effectively scavenge hydroxyl radicals (HO˙) in a lipid environment, with a rate constant comparable to reference antioxidants like Trolox and melatonin. rsc.org Similarly, studies on 2-substituted quinazolin-4(3H)-ones, structurally related to quinoxalines, have identified compounds with potent radical scavenging activity, particularly those with multiple hydroxyl groups on the phenyl ring. nih.govmdpi.com

| Analogue Class | Assay | Activity | Reference |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | Greatest potential among tested derivatives | rsc.orgnih.gov |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Computational (HO˙ scavenging) | Overall rate constant: 8.56 × 10⁸ M⁻¹ s⁻¹ | rsc.org |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | EC50: 7.5 µM | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | EC50: 7.2 µM | nih.gov |

In Vitro Anti-inflammatory Mechanistic Investigations (e.g., Lipoxygenase Inhibition)

Quinoxaline 1,4-di-N-oxide derivatives have been identified as a class of compounds with significant anti-inflammatory and antioxidant properties. unav.edu Mechanistic studies have focused on their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX). unav.edu Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. unav.edunih.gov The inhibition of LOX is therefore considered a viable strategy for developing anti-inflammatory agents. nih.govmdpi.com

Research into novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has demonstrated promising in vitro inhibition of soybean lipoxygenase. unav.edu Soybean lipoxygenase is often used as a model for human lipoxygenase due to similarities in substrate specificity. cabidigitallibrary.org Certain quinoxaline 1,4-di-N-oxide compounds have exhibited potent in vitro inhibition values of LOX, with some reaching sub-micromolar levels (<1µM). unav.edu These findings suggest that the quinoxaline 1,4-di-N-oxide scaffold, central to this compound, is a promising framework for the development of agents that can modulate inflammatory processes through the inhibition of the lipoxygenase pathway. unav.edu The anti-inflammatory effect is often linked with the antioxidant and radical scavenging properties of these compounds, as reactive oxygen species (ROS) are known to be involved in the induction and prolongation of inflammatory processes. unav.edu

In Vitro Cytotoxicity against Specific Cell Lines (e.g., Tumor-specific cytotoxicity, Molt 4/C8, CEM T-lymphocytes)

Quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant cytotoxic activity against a variety of human tumor cell lines. nih.govresearchgate.net These compounds are particularly noted for their effectiveness under the hypoxic conditions often found in solid tumors. researchgate.netnih.gov The core structure of this compound is part of this broader class of compounds investigated for anticancer properties. bohrium.commdpi.com

While specific data on Molt 4/C8 and CEM T-lymphocytes for this compound is not detailed in the provided context, extensive screening of analogues has been performed. For instance, various esters of quinoxaline 1,4-di-N-oxide have been evaluated against the NCI-60 human tumor cell line panel, which includes leukemia cell lines. nih.govresearchgate.net For example, a series of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides, which are structurally related to this compound, were tested against murine L-5178Y leukemic cells. nih.gov Generally, di-N-oxidized quinoxaline compounds show good cytotoxic parameters. researchgate.net The cytotoxicity of these compounds is often selective for hypoxic cells, a desirable trait for anticancer agents. researchgate.netsemanticscholar.org

Table 1: Representative Cytotoxic Activity of Quinoxaline 1,4-di-N-oxide Analogues

| Compound Series | Cell Lines | Activity Noted |

| Methyl quinoxaline-7-carboxylate 1,4-di-N-oxides | NCI-60 Panel | Substitution at 3-position with electronegative group (CF3) drastically enhances cytotoxicity. nih.gov |

| Ethyl quinoxaline-7-carboxylate 1,4-di-N-oxides | NCI-60 Panel | Specific esters (E6, E7) were among the most active compounds. researchgate.netnih.gov |

| 2-alkylcarbonyl/benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides | MCF7 (breast), NCI-H460 (lung), SF-268 (CNS) | Anticancer activity depends on the substituents in the carbonyl group. nih.gov |

| 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides | Murine L-5178Y leukemic cells | Demonstrated ability to reverse multidrug resistance. nih.gov |

Reversal of Multidrug Resistance (MDR) Phenotypes (in vitro models)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. nih.govmdpi.com An important finding in the study of quinoxaline derivatives is their potential to counteract this phenomenon.

Specifically, a series of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides has been reported to reverse the MDR properties of murine L-5178Y leukemic cells. nih.gov These particular cancer cells were transfected with the human MDR1 gene, making them a relevant in vitro model for studying MDR reversal. nih.gov This suggests that analogues of this compound, particularly those with a propenoyl group at the 2-position, can interfere with the mechanisms that lead to drug resistance in cancer cells. nih.gov

General Concepts of Structure-Activity Relationships (SAR) from In Vitro Data

The in vitro biological activities of this compound and its analogues are governed by clear structure-activity relationships (SAR) derived from numerous studies. unav.edunih.govresearchgate.net

A primary determinant for both anti-inflammatory and cytotoxic activity is the quinoxaline 1,4-di-N-oxide core. unav.eduresearchgate.net The N-oxide groups are crucial, particularly for the hypoxia-selective cytotoxicity observed in many anticancer quinoxaline derivatives. nih.govresearchgate.net

For cytotoxic activity , the substituents at the C2 and C3 positions of the pyrazine (B50134) ring are paramount. nih.govresearchgate.netnih.gov

The presence of an electron-withdrawing group at C3, such as a trifluoromethyl group, significantly enhances cytotoxicity compared to an electron-donating methyl group. nih.gov

The group at C2 also plays a key role. For 2-acyl derivatives, the size and nature of the alkyl or aryl group attached to the carbonyl function can modulate potency. nih.gov

For anti-inflammatory activity , particularly lipoxygenase inhibition, the SAR is also being elucidated. While detailed SAR for LOX inhibition by this specific subclass is emerging, studies on broader quinoxaline series suggest that the substitution pattern on the benzo portion of the molecule can be modified to optimize antioxidant and anti-inflammatory effects. unav.edu

Theoretical and Computational Chemistry Approaches to 2 Acetyl 3 Methylquinoxaline 4 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. These methods are used to determine stable molecular structures, predict spectroscopic characteristics, and understand electronic behavior, which is key to reactivity.

Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed to study quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net DFT, particularly using hybrid functionals like B3LYP or B3PW91 combined with Pople-style basis sets such as 6-311+G(d,p) or 6-311G**, has proven effective in providing a balance between computational cost and accuracy for this class of compounds. nih.govsemanticscholar.org

These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of information can be derived:

Molecular Geometries: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography where available. Studies on various quinoxaline 1,4-dioxides show good agreement between DFT-calculated geometries and experimental structures. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed. These are valuable for assigning experimental spectral bands to specific molecular motions. researchgate.net

Electronic Properties: Key parameters such as dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's response to an electric field and its nonlinear optical (NLO) properties, are routinely calculated for quinoxaline N-oxides. researchgate.net

Thermodynamic Properties: On the basis of vibrational analyses, thermodynamic parameters like heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be calculated at different temperatures. semanticscholar.org

For quinoxaline 1,4-dioxide and its derivatives, DFT calculations have been used to determine HOMO-LUMO energy gaps, which are fundamental to assessing the electronic absorption properties and kinetic stability of the molecules. researchgate.netresearchgate.net

Interactive Table: Representative Quantum Chemical Parameters Calculated for Quinoxaline 1,4-Dioxide Derivatives using DFT (B3LYP/6-311++G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Quinoxaline 1,4-dioxide | -7.13 | -2.61 | 4.52 | 4.50 |

| 2,3-Dimethylquinoxaline 1,4-dioxide | -6.61 | -2.15 | 4.46 | 4.41 |

| 2,3-Dicyanoquinoxaline 1,4-dioxide | -8.41 | -4.43 | 3.98 | 2.15 |

| 2,3-Dichloroquinoxaline 1,4-dioxide | -7.65 | -3.35 | 4.30 | 2.30 |

Data is illustrative and based on findings for related quinoxaline 1,4-dioxide structures as reported in theoretical studies. researchgate.net

For molecules with rotatable bonds, such as the acetyl group in 2-Acetyl-3-methylquinoxaline 4-oxide, conformational analysis is critical for identifying the most stable three-dimensional arrangement (conformer). This analysis involves calculating the potential energy of the molecule as a function of torsion angles around specific bonds. The resulting potential energy surface (PES) reveals the global minimum energy conformer as well as other local minima and the energy barriers between them.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.

Quinoxaline derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various biological targets. nih.govnih.gov For example, different quinoxaline derivatives have been docked into the active sites of:

Receptor Tyrosine Kinases (e.g., VEGFR-2): To investigate potential anticancer activity. tandfonline.com

Mycobacterial Enzymes (e.g., DprE1, DNA gyrase B): To explore their efficacy as antitubercular agents. nih.govmdpi.com

Adenosine Receptors (e.g., A2B): To assess their role as receptor antagonists. nih.gov

These studies analyze the binding affinity (often reported as a docking score in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. tandfonline.comjaper.in Such analyses provide critical insights into the structural requirements for potent biological activity and guide the rational design of new, more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling approaches that aim to establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

Numerous QSAR studies have been successfully performed on quinoxaline 1,4-di-N-oxide derivatives to understand the structural features that govern their activity against various pathogens. nih.govmdpi.com These models use molecular descriptors (e.g., steric, electronic, hydrophobic) to predict the activity of new compounds.

Key findings from SAR studies on quinoxaline N-oxides include:

The 1,4-di-N-oxide moiety is often crucial for enhancing antimycobacterial activity. frontiersin.org

Substituents at the C-2, C-3, C-6, and C-7 positions significantly modulate biological potency. Electron-withdrawing groups can enhance activity in some contexts by making the compound more susceptible to bioreduction. frontiersin.org

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. For antitubercular quinoxaline 1,4-di-N-oxides, CoMSIA models have shown high predictive ability. nih.gov

Interactive Table: Statistical Validation of a 3D-QSAR (CoMSIA) Model for Antitubercular Quinoxaline 1,4-di-N-oxides

| Parameter | Description | Value |

| q² | Cross-validated correlation coefficient | 0.665 |

| r² | Non-cross-validated correlation coefficient | 0.977 |

| F-statistic | Fisher test value | 208.761 |

| SEE | Standard Error of Estimate | 0.128 |

| N | Number of components | 5 |

Data from a representative study on quinoxaline analogs, indicating a statistically robust and predictive model. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of quinoxaline N-oxides is central to their chemical reactivity and biological mechanism of action. The presence of the N-oxide group(s) significantly influences the electron distribution within the heterocyclic ring system.

The N-oxide moiety is strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This makes the quinoxaline ring system susceptible to nucleophilic attack and, importantly, facilitates its electrochemical reduction. researchgate.net The bioreduction of the N-oxide group, often under hypoxic (low oxygen) conditions found in solid tumors or within certain bacteria, is a key activation step for many of its biological activities. This reduction can lead to the formation of a radical anion, which can then generate reactive oxygen species (ROS) or directly damage biological macromolecules like DNA. frontiersin.orgresearchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the LUMO—is used to predict reactivity.

LUMO: The energy and distribution of the LUMO indicate the most likely sites for nucleophilic attack or for accepting an electron. In quinoxaline N-oxides, the LUMO is typically localized over the pyrazine (B50134) ring, highlighting its electrophilic nature.

HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and identifies the most nucleophilic sites.

Understanding how charge is distributed across a molecule is essential for predicting its interaction with other molecules and its reaction mechanisms. Computational methods provide detailed pictures of this distribution.

Atomic Charge Calculations: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges to each atom in the molecule. researchgate.net These calculations quantify the electron-withdrawing effect of the N-oxide and acetyl groups and identify the most electropositive and electronegative centers.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive behavior.

Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In this compound, these would be centered around the N-oxide oxygen and the acetyl oxygen.

Blue regions (positive potential) indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are often found on the carbon atoms of the pyrazine ring.

These computational analyses provide a detailed, atom-level understanding of the chemical properties of this compound, complementing experimental studies and guiding the design of new molecules with tailored reactivity and function.

Future Perspectives in Chemical Research and Development of 2 Acetyl 3 Methylquinoxaline 4 Oxide

Emerging Synthetic Methodologies and Scalability

The classical method for synthesizing quinoxaline (B1680401) N-oxides, the Beirut reaction, often involves harsh conditions and extended reaction times. mdpi.comresearchgate.net To overcome these limitations and improve scalability, researchers are exploring more efficient and sustainable synthetic routes.